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molecular formula C10H10N2O B8483978 1-Amino-6-hydroxy-3-methyl-isoquinoline

1-Amino-6-hydroxy-3-methyl-isoquinoline

Cat. No. B8483978
M. Wt: 174.20 g/mol
InChI Key: WHWXEUUKHBARIS-UHFFFAOYSA-N
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Patent
US06642253B2

Procedure details

Boron tribomide (4 mL) in 6 mL of dichloromethane was added dropwise to a stirred solution of 1-amino-6-methoxy-3-methylisoquinoline (2 g) in 10 mL of dichloromethane at 0° C. After stirring for 16 hours at ambient temperature the reaction mixture was poured on ice, the organic layer removed and the pH of the aqueous layer adjusted to pH 9 by adding concentrated aqueous ammonia. The precipitated material was collected by filtration and dried in vacuo to give 1.6 g of the title compound. ESI-MS: 175 (MH+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[B].[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([O:13]C)=[CH:10][CH:11]=2)[CH:6]=[C:5]([CH3:15])[N:4]=1>ClCCl>[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([OH:13])=[CH:10][CH:11]=2)[CH:6]=[C:5]([CH3:15])[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B]
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC(=CC2=CC(=CC=C12)OC)C
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 16 hours at ambient temperature the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was poured on ice
CUSTOM
Type
CUSTOM
Details
the organic layer removed
ADDITION
Type
ADDITION
Details
by adding concentrated aqueous ammonia
FILTRATION
Type
FILTRATION
Details
The precipitated material was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=NC(=CC2=CC(=CC=C12)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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